Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

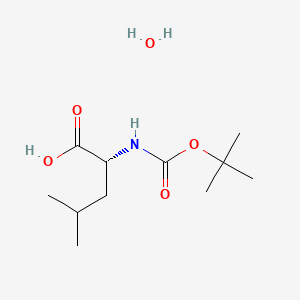

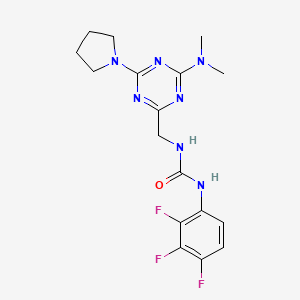

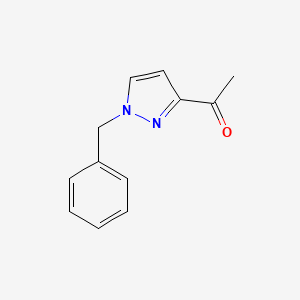

“Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate” is a synthetic compound. It belongs to the class of organic compounds known as diarylethers . It has gained attention in various fields.

Molecular Structure Analysis

The molecular formula of this compound is C18H14FN3O3. The structure includes an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Physical And Chemical Properties Analysis

The compound is solid . Its SMILES string is CCOC(=O)COc1ccc(F)cc1-c2ccno2 .Applications De Recherche Scientifique

Electrochemical and Electrochromic Properties

Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate (ETCB) has been studied for its electrochemical and electrochromic properties. A study focused on the synthesis and characterization of novel donor–acceptor type monomers, including ETCB, highlights their good electrochemical activity and different UV–vis absorption spectra due to the introduction of acceptor groups with varying polarity. The ETCB in solution exhibited sky-blue emission, and its polymers, synthesized through electropolymerization, showed well-defined oxidation and reduction processes with reasonable optical contrast and switching time (Hu et al., 2013).

Anaerobic Transformation in Environmental Processes

Another aspect of research includes the anaerobic transformation of phenol to benzoate, where fluorophenols, like 4-fluorophenol, are used as phenol analogues to investigate these transformations by anaerobic, phenol-degrading consortia. This study provides insights into the biochemical pathways involved in the degradation of phenolic compounds in anaerobic environments (Genthner et al., 1989).

Antibacterial and Antifungal Properties

Research on the synthesis and characterization of new compounds, including derivatives of ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate, indicates potential antimicrobial applications. Studies have shown that these compounds exhibit activity against various bacterial and fungal species, suggesting their utility in developing new antimicrobial agents (Desai et al., 2007).

Photopolymerization Studies

In the field of materials science, studies have been conducted on the photopolymerization of alkyl and aryl ester derivatives of ethyl α‐hydroxymethylacrylate, which includes derivatives like 4-fluorophenyl esters. These compounds exhibit rapid photopolymerization and are potential candidates for thin film and coating applications due to their unique physical properties (Avci et al., 1996).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides valuable information on the molecular conformation and interactions of these molecules. This type of research is essential for understanding the chemical and physical properties of these compounds, which can have implications in various fields including pharmaceuticals and materials science (Ozbey et al., 2001).

Mesomorphic Properties

The study of mesomorphic properties of compounds, such as chiral benzoates and fluorobenzoates with direct SmCA*-Iso phase transition, is another area of interest. These studies contribute to the understanding of liquid crystalline behaviors and can lead to the development of new materials with specific optical and electronic properties (Milewska et al., 2015).

Synthesis and Antitumor Activity

Research on the synthesis of amino acid ester derivatives containing 5-fluorouracil, which includes derivatives of ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate, highlights potential applications in antitumor therapies. These studies are crucial in the search for new chemotherapeutic agents (Xiong et al., 2009).

Propriétés

IUPAC Name |

ethyl 4-[[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4/c1-2-26-20(25)14-5-9-16(10-6-14)22-19(24)12-17-11-18(27-23-17)13-3-7-15(21)8-4-13/h3-11H,2,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEFENKXATTXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)

![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)

![(2S)-3-methyl-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B2979934.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2979936.png)

![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)